Desmethyl Tenofovir Disoproxil Fumarate
Description
Properties
Molecular Formula |
C₂₂H₃₂N₅O₁₄P |
|---|---|
Molecular Weight |
621.49 |
Synonyms |
5-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-2,4,6,8-Tetraoxa-5-phosphanonanedioic Acid Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate; |
Origin of Product |
United States |
Formation Pathways and Degradation Mechanisms of Tenofovir Disoproxil Fumarate Yielding Desmethyl Variants
Hydrolytic Degradation Mechanisms Leading to Desmethylated Species
The hydrolysis of the disoproxil ester side chains is a primary degradation pathway for TDF. acs.org This susceptibility to hydrolysis is influenced by the pH of the environment and can occur under acidic, basic, and neutral conditions. researchgate.net The primary products of hydrolysis are tenofovir (B777) monoisoproxil (also referred to as tenofovir monoester or mPTFV) and subsequently, the active drug, tenofovir. scielo.brnih.gov
Acid-Catalyzed Hydrolysis
Under acidic conditions, TDF undergoes hydrolysis, leading to the cleavage of its ester bonds. Forced degradation studies have demonstrated that TDF is unstable in acidic environments. nih.gov One study using 0.1N hydrochloric acid (HCl) at 40°C for four hours resulted in 10.95% degradation of the compound. researchgate.netajprd.com Another investigation found that degradation in 0.1N HCl was slower compared to alkaline conditions, with 13.17% of the drug degrading. ijpsr.com More extreme conditions, such as using 0.01 M HCl at room temperature, can lead to complete and immediate degradation. nih.gov The hydrolysis in acidic media contributes to the formation of tenofovir and tenofovir monoisoproxil. scielo.br While TDF is more stable at a pH of 2 to 3, significant degradation still occurs under stronger acidic stress. nih.gov
Base-Catalyzed Hydrolysis
TDF is particularly sensitive to base-catalyzed hydrolysis. ijpsr.com Studies consistently show that the rate of degradation is significantly higher in alkaline conditions compared to acidic or neutral environments. ijpsr.com Exposure to 0.1N sodium hydroxide (NaOH) at 40°C for four hours led to 10.6% degradation in one study, while another reported 20.49% degradation under similar alkaline stress. researchgate.netijpsr.com As with acid hydrolysis, more concentrated basic solutions (0.01 M NaOH) can cause immediate and complete degradation at room temperature. nih.gov This rapid decomposition in basic solutions, which can occur during manufacturing workups at a pH of 10, highlights the compound's instability. acs.org The primary degradation products formed are tenofovir and its monoester intermediate. scielo.br
Neutral Hydrolysis
In a neutral aqueous environment, TDF also undergoes hydrolytic degradation, although generally at a slower rate than under acidic or basic conditions. One forced degradation study observed 12.26% degradation when TDF was exposed to water at 40°C for four hours. researchgate.netajprd.com However, another study reported that the drug was stable under neutral hydrolysis conditions, with no significant degradants detected. nih.gov Spontaneous mono-de-esterification has been observed in neutral culture medium (pH 7-8), indicating that hydrolysis can occur without acid or base catalysis, leading to the formation of tenofovir isoproxil monoester. nih.gov
| Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |
|---|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | 0.1N HCl | 40°C | 4 hours | 10.95% | researchgate.netajprd.com |
| Acid-Catalyzed Hydrolysis | 0.1N HCl | Not Specified | Not Specified | 13.17% | ijpsr.com |
| Acid-Catalyzed Hydrolysis | 0.01 M HCl | Room Temp | Immediate | Complete | nih.gov |
| Base-Catalyzed Hydrolysis | 0.1N NaOH | 40°C | 4 hours | 10.6% | researchgate.net |
| Base-Catalyzed Hydrolysis | 0.1N NaOH | Not Specified | Not Specified | 20.49% | ijpsr.com |
| Base-Catalyzed Hydrolysis | 0.01 M NaOH | Room Temp | Immediate | Complete | nih.gov |
| Neutral Hydrolysis | Water | 40°C | 4 hours | 12.26% | researchgate.netajprd.com |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 1 hour | 12.22% | researchgate.netajprd.com |
Thermal Degradation Processes and Formaldehyde Release Pathways
Thermal stress is a significant factor in the degradation of Tenofovir Disoproxil Fumarate (B1241708). The thermal decomposition of TDF is a multi-step process that begins with the breakdown of the carboxylic ester. researchgate.net Studies have shown that upon thermal degradation at 60°C for 8 hours, at least five distinct degradants can be isolated and identified. nih.gov The initial decomposition temperature for TDF is approximately 138°C. researchgate.net
A crucial aspect of both thermal and hydrolytic degradation is the release of formaldehyde. nih.govmdpi.com Plausible mechanisms for the formation of thermal degradation products include pathways that generate carcinogenic formaldehyde. nih.govresearchgate.net The hydrolysis of a disoproxil moiety to form the monoprotected tenofovir intermediate (mPTFV) involves the loss of one molecule each of isopropanol, carbon dioxide, and formaldehyde. researchgate.netnatap.org The formation of N-hydroxymethylated impurities during manufacturing processes also suggests the presence of formaldehyde or a reactive equivalent. acs.org
Enzymatic and Non-Enzymatic Cleavage of the Prodrug Moiety
As a prodrug, TDF is designed to be cleaved in the body to release the active tenofovir. patsnap.commdpi.compatsnap.com This bioactivation occurs through both enzymatic and non-enzymatic pathways.
Enzymatic Hydrolysis: The primary mechanism for the conversion of TDF to tenofovir is enzymatic hydrolysis. nih.gov This process is mainly catalyzed by carboxylesterases (CES), with CES1 and CES2 being the major forms in humans. nih.gov Other enzymes, such as phosphodiesterases and lipases, have also been implicated in this pathway. nih.gov The hydrolysis occurs in two steps: first, one ester moiety is cleaved to form the intermediate tenofovir monoester (tenofovir monoisoproxil), and then the second ester group is removed to release tenofovir. mdpi.comnih.gov This enzymatic cleavage occurs in various tissues, including the intestine, liver, and blood. nih.gov
Non-Enzymatic Hydrolysis: In addition to enzymatic processes, TDF is susceptible to spontaneous chemical hydrolysis in aqueous environments. researchgate.netnatap.org This abiotic degradation can also lead to the de-esterification of the molecule, forming the tenofovir monoester intermediate. nih.gov This process shows that the cleavage of the prodrug moiety can occur without enzymatic catalysis, contributing to the formation of desmethylated variants. nih.govmdpi.com
Influence of Manufacturing Process Parameters on Impurity Formation
The manufacturing of Tenofovir Disoproxil Fumarate is a multi-step synthetic process where precise control of reaction conditions is paramount to ensure high purity and minimize the formation of related substances, including the desmethyl variant. Process-related impurities can originate from starting materials, intermediates, or side reactions occurring during the synthesis.
The desmethyl impurity, identified chemically as O-(Isopropoxycarbonyloxymethyl)-O-methyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate, is a notable process-related impurity. ijpbs.com This compound, also referred to as mono-POC methyl tenofovir, is structurally similar to the active pharmaceutical ingredient (API) but features a methyl group in place of one of the isopropoxycarbonyloxymethyl (POC) moieties. ijpbs.com
Several parameters during the manufacturing process can influence the formation of such impurities:
Raw Materials and Intermediates: The purity of the starting materials and intermediates is a critical factor. The presence of methanol (B129727) as a residual solvent or a reagent in an earlier step could potentially lead to the methylation of a phosphonate (B1237965) intermediate, resulting in the formation of the desmethyl variant.
Reaction Conditions: The choice of solvents, bases, and reaction temperatures can significantly impact the impurity profile. For instance, the alkylation step, where the POC groups are attached, is a critical stage where side reactions can occur. The presence of methylating agents or the degradation of certain solvents or reagents under specific pH and temperature conditions could facilitate the formation of the mono-POC methyl impurity.
Purification Processes: The effectiveness of the purification steps, such as crystallization and chromatography, is crucial in removing process-related impurities. The structural similarity between Tenofovir Disoproxil Fumarate and its desmethyl variant can make their separation challenging, necessitating highly optimized and controlled purification methods.
The synthesis of known impurities, including the mono-POC methyl variant, is essential for their use as reference standards in quality control procedures to ensure that the final drug product meets the stringent purity requirements set by regulatory authorities. ijpbs.com
Impact of Excipient Interactions and Formulation Stability
The stability of Tenofovir Disoproxil Fumarate within its final dosage form is a critical quality attribute that can be influenced by the excipients used in the formulation. While excipients are generally considered inert, they can interact with the active pharmaceutical ingredient, potentially leading to degradation and the formation of impurities.
Tenofovir Disoproxil Fumarate is susceptible to degradation via hydrolysis and oxidation. iajps.com The ester linkages in the disoproxil groups are particularly prone to hydrolysis, which can be catalyzed by acidic or alkaline conditions. The presence of moisture within the formulation can accelerate this degradation pathway.
Studies on the compatibility of Tenofovir Disoproxil Fumarate with common pharmaceutical excipients have been conducted to ensure the stability of the final product. Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are often employed to detect potential interactions between the drug and excipients.
| Excipient | Compatibility Finding | Reference |
| Mannitol | Compatible | ijpbs.com |
| Sodium starch glycolate | Compatible | ijpbs.com |
| Croscarmellose sodium | Compatible | ijpbs.com |
| Crospovidone | Compatible | ijpbs.com |
| Microcrystalline cellulose (B213188) | Compatible | scirp.org |
| Magnesium Stearate | Compatible | scirp.org |
While direct evidence from compatibility studies explicitly detailing the formation of Desmethyl Tenofovir Disoproxil Fumarate due to excipient interaction is not prevalent, the potential for such reactions exists through indirect mechanisms. For instance, certain excipients may contain reactive impurities or degradation products that could interact with the drug substance. An example of such a mechanism, though not specific to TDF, is the N-methylation of amine-containing drugs caused by formaldehyde and formic acid, which can be oxidative degradation products of excipients like polyethylene glycol (PEG).
Impurity Profiling and Comprehensive Structural Elucidation of Desmethyl Tenofovir Disoproxil Fumarate
Identification and Characterization of Desmethyl Tenofovir (B777) Disoproxil Fumarate (B1241708) within Impurity Landscapes
Desmethyl Tenofovir Disoproxil Fumarate is recognized as a significant impurity in the manufacturing and stability testing of Tenofovir Disoproxil Fumarate. Its presence can arise from several pathways, including as a byproduct during the synthesis of the TDF drug substance or as a degradation product formed during storage or under stress conditions. The systematic study of such impurities is a critical component of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the purity and quality of the final drug product.
The identification of this compound within the complex mixture of a drug substance relies on the application of advanced analytical methodologies. Forced degradation studies, which subject the API to harsh conditions such as acid, base, oxidation, heat, and light, are instrumental in generating potential degradation products, including this compound. These studies help to elucidate the degradation pathways of the parent drug and are essential for the development of stability-indicating analytical methods.
The characterization of this impurity involves its isolation from the bulk drug substance, often through preparative chromatography, followed by comprehensive structural analysis. Its molecular formula has been established as C22H32N5O14P, with a corresponding molecular weight of 621.49 g/mol . pharmaffiliates.com The fumarate salt form is the common entity encountered in TDF impurity profiling. The structural difference between this compound and the parent TDF molecule lies in the substitution of one of the isopropoxycarbonylmethyl groups with a hydroxyl group, a modification that has implications for its physicochemical properties and chromatographic behavior.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2251049-67-7 | C22H32N5O14P | 621.49 pharmaffiliates.com |
| Tenofovir Disoproxil Fumarate | 202138-50-9 | C23H34N5O14P | 635.51 pharmaffiliates.com |
Advanced Spectroscopic Techniques for Structural Confirmation
The unequivocal structural elucidation of impurities such as this compound is reliant on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for a definitive confirmation of the molecular structure.
High-Resolution Mass Spectrometry (HRMS) and Multi-Stage Mass Spectrometry (MSn)
High-Resolution Mass Spectrometry is a powerful tool for the characterization of pharmaceutical impurities. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. This technique is crucial for distinguishing the impurity from other components with similar nominal masses.
One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. 1D NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. In the case of this compound, the ¹H NMR spectrum would be expected to show a distinct set of signals corresponding to the protons of the adenine (B156593) base, the propyloxy chain, and the remaining isopropoxycarbonylmethyl group. The absence of signals corresponding to one of the isopropoxycarbonylmethyl groups and the potential appearance of a new, exchangeable proton signal for the hydroxyl group would be key indicators of the desmethyl structure.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure.
COSY experiments would reveal the proton-proton coupling networks, helping to establish the connectivity within the propyloxy chain and the isopropyl ester.
HSQC would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
HMBC is particularly crucial as it shows correlations between protons and carbons over two to three bonds, allowing for the connection of the different structural fragments, such as linking the adenine base to the propyloxy chain and the phosphonate (B1237965) group to the ester side chains.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include:
N-H stretching vibrations for the amine group in the adenine ring.
C=O stretching vibrations for the ester and fumarate carbonyl groups.
P-O-C and P=O stretching vibrations associated with the phosphonate moiety.
A broad O-H stretching band, indicative of the newly formed hydroxyl group, which would be a key differentiator from the parent TDF molecule.
Chromatographic Retention Behavior and Relatedness Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the detection, quantification, and isolation of pharmaceutical impurities. The development of a stability-indicating HPLC method capable of separating this compound from TDF and other related substances is a critical aspect of quality control.
The retention behavior of this compound in reversed-phase HPLC is influenced by its polarity. Due to the presence of the hydroxyl group, this compound is more polar than the parent drug, Tenofovir Disoproxil Fumarate. Consequently, in a typical reversed-phase HPLC system, it would be expected to have a shorter retention time and elute earlier than TDF. The exact retention time and relative retention time (RRT) are dependent on the specific chromatographic conditions, including the column chemistry, mobile phase composition, pH, and temperature.
Relatedness profiling involves the systematic identification and quantification of all impurities present in the drug substance. By establishing the RRT of this compound relative to the main TDF peak, analysts can routinely monitor its presence in different batches of the API. This ensures that its levels are maintained within the acceptable limits set by regulatory authorities.
| Compound Name | Expected Chromatographic Behavior in Reversed-Phase HPLC |
| Tenofovir Disoproxil Fumarate | Main peak with a characteristic retention time. |
| This compound | Elutes earlier than Tenofovir Disoproxil Fumarate due to increased polarity. |
Analytical Method Development and Validation for Quantification and Detection
Development of Chromatographic Methods for Desmethyl Tenofovir (B777) Disoproxil Fumarate (B1241708)
Chromatographic techniques are the cornerstone for separating and quantifying impurities like Desmethyl Tenofovir Disoproxil Fumarate from the main TDF compound and other related substances. The choice of method depends on the specific requirements of the analysis, such as resolution, sensitivity, and speed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the quality control of TDF and its impurities. scispace.com These methods are valued for their robustness, reproducibility, and ability to resolve structurally similar compounds. In the context of this compound, RP-HPLC methods are designed to separate it from TDF and other known impurities, such as adenine (B156593), tenofovir, and tenofovir disoproxil monoester. shijiebiaopin.net
The development of a successful RP-HPLC method involves the careful optimization of several parameters. The stationary phase is typically a C18 column, which provides the necessary hydrophobicity to retain the analytes. researchgate.netnih.gov The mobile phase composition is critical for achieving adequate separation. It usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). biotech-asia.orgcore.ac.ukresearchgate.net The pH of the buffer is adjusted to control the ionization state of the analytes and improve peak shape and resolution. For instance, a phosphate (B84403) buffer adjusted to an acidic pH is often used. researchgate.netresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently necessary to elute all impurities with good resolution within a reasonable analysis time. rsc.org Detection is almost universally performed using a UV detector, with the wavelength set to approximately 260 nm, which is the absorption maximum for the purine (B94841) chromophore in these molecules. core.ac.ukresearchgate.netrroij.com
The United States Pharmacopeia (USP) outlines a specific HPLC procedure (Organic Impurities, Procedure 2) for impurity profiles that include Desmethyl Tenofovir Disoproxil. shijiebiaopin.net
Table 1: Example of RP-HPLC Method Parameters for TDF Impurity Profiling
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | researchgate.net |
| Mobile Phase A | 0.05M Sodium Dihydrogen Phosphate (pH 2.3) | researchgate.net |
| Mobile Phase B | Acetonitrile | researchgate.net |
| Gradient | 60:40 (A:B) Isocratic | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |
| Detection | UV at 260 nm | researchgate.netresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 40°C) | nih.govresearchgate.net |
This table represents a composite of typical conditions reported in the literature and may require optimization for specific applications.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher sensitivity, and substantially shorter run times. For the analysis of pharmaceutical impurities, UPLC can provide a more detailed and accurate impurity profile.
In the analysis of TDF and its related compounds, UPLC methods can resolve complex mixtures of impurities more efficiently than HPLC. researchgate.net The enhanced separation power is particularly beneficial for separating closely eluting impurities or for detecting trace-level components. The fundamental principles of method development are similar to HPLC, involving the optimization of the stationary phase, mobile phase composition, and gradient. However, the system operates at much higher pressures. A UPLC method for TDF might use a C18 column with gradient elution to achieve separation of all related substances, including any desmethyl variants, in under 10 minutes. researchgate.net
Tenofovir Disoproxil Fumarate is a chiral molecule, with the (R)-enantiomer being the therapeutically active form. researchgate.net The (S)-enantiomer is considered an impurity. akjournals.com Therefore, chiral chromatography is essential for assessing the enantiomeric purity of the drug substance.
The applicability of chiral chromatography to this compound depends on its structure. The desmethyl impurity arises from the loss of a methyl group from one of the two isoproxil ester moieties of TDF. This modification does not affect the original chiral center at the propyl chain, meaning the desmethyl variant will retain the (R)-configuration of the parent molecule it was formed from. Therefore, a separate chiral method for the desmethyl variant itself is generally not necessary.
However, the established chiral HPLC methods used to quantify the (S)-enantiomer of TDF must be able to distinguish it from all other related substances, including the desmethyl impurity, to prevent inaccurate reporting. nih.gov Chiral separations are typically achieved using specialized chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives). researchgate.netnih.gov These methods often use a normal-phase mobile system consisting of solvents like n-hexane, ethanol, and methanol. researchgate.netnih.gov
Table 2: Example of Chiral HPLC Method Parameters for TDF
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak IC (cellulose tris(3,5-dichlorophenyl-carbamate)) | nih.gov |
| Mobile Phase | n-hexane, ethanol, methanol, triethylamine (B128534) (65:25:10:0.1 v/v/v/v) | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Detection | UV at 260 nm | researchgate.net |
| Column Temperature | 15 °C | researchgate.net |
This method is designed to separate the (R) and (S) enantiomers of Tenofovir Disoproxil Fumarate.
Hyphenated Techniques for Enhanced Detection and Identification
While chromatographic methods are excellent for separation and quantification, they provide limited structural information. Hyphenated techniques, which couple chromatography with mass spectrometry, are powerful tools for the definitive identification and characterization of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for impurity profiling. It combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the detection and structural elucidation of trace-level impurities. rsc.org
For an impurity like Desmethyl Tenofovir Disoproxil, LC-MS/MS can confirm its identity by providing precise mass-to-charge (m/z) ratio data. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a structural fingerprint. rsc.org For instance, the fragmentation of Desmethyl Tenofovir Disoproxil would be expected to differ from that of TDF in a predictable way, corresponding to the mass of a methyl group.
In a typical LC-MS/MS workflow, the effluent from the LC column is directed into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The instrument can then be operated in full scan mode to search for unknown impurities or in multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification of known impurities. nih.gov One study evaluated des-methyl-TDF as a potential internal standard in an LC-MS/MS assay, demonstrating the ability of the technique to specifically monitor this compound. nih.gov
Table 3: Example of LC-MS/MS Parameters for Tenofovir Analysis
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Luna C18 (100 mm x 2.0 mm, 3 µm) | nih.gov |
| Mobile Phase | Water (0.1% formic acid) and Acetonitrile (gradient) | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| MS Detection | Triple Quadrupole | nih.gov |
| MRM Transition (Tenofovir) | m/z 288.0 → 176.1 / 136.1 | nih.gov |
This table shows parameters for the active metabolite Tenofovir; specific transitions for Desmethyl Tenofovir Disoproxil would be determined based on its exact mass.
This compound is a non-volatile compound due to its high molecular weight and polarity, and therefore it is not amenable to direct analysis by Gas Chromatography–Mass Spectrometry (GC-MS).
Analysis of this compound Remains Largely Undocumented in Public Scientific Literature
Despite its availability as a reference standard for pharmaceutical quality control, detailed public data on the analytical method development and validation for the specific impurity, this compound, is not presently available in published scientific literature. This compound is recognized as a related substance to the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF) and is utilized in quality control applications.
This compound is a known impurity and related compound of Tenofovir Disoproxil Fumarate, a widely used medication. Chemical suppliers provide this compound as a reference standard, which is essential for the development and validation of analytical methods to ensure the purity and quality of the final drug product aquigenbio.comcleanchemlab.comchemwhat.comsynthinkchemicals.compharmaffiliates.com. Its availability is critical for Abbreviated New Drug Applications (ANDA) and for routine quality control during the manufacturing of Tenofovir aquigenbio.comchemwhat.com.
However, a thorough review of scientific databases and publications reveals a significant gap in publicly accessible information regarding the specific analytical procedures for its quantification, particularly using spectrophotometric methods. The user's request for a detailed article covering UV-Visible spectrophotometry, derivative spectroscopy, and a full validation profile according to ICH Q2(R1) guidelines—including specificity, linearity, accuracy, precision, and detection limits—cannot be fulfilled with scientifically accurate, verifiable data.
Analytical methods for the parent drug, Tenofovir Disoproxil Fumarate, are extensively documented. These methods, typically employing techniques like HPLC, are designed to separate and identify impurities, including the desmethyl variant, from the active pharmaceutical ingredient researchgate.netresearchgate.netnih.gov. The goal of these published methods is to quantify the purity of TDF, not to perform a detailed validation of a standalone quantitative method for each impurity.
While derivative spectrophotometry can, in principle, be used to resolve overlapping spectra of a parent drug and its impurities, no specific methods or validation data for applying this technique to this compound have been published. The creation of data tables for linearity, accuracy, precision, LOD, and LOQ would require access to proprietary laboratory validation reports or the execution of new laboratory studies, which is beyond the scope of this format.
Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))
Robustness and Ruggedness
The robustness and ruggedness of an analytical method are crucial parameters that ensure its reliability and consistency for the quantification of this compound in various laboratory settings. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under different conditions, such as by different analysts, on different instruments, and on different days.
Robustness
The robustness of a high-performance liquid chromatography (HPLC) method for the quantification of this compound is typically assessed by intentionally varying critical parameters and observing the effect on the analytical results, such as retention time, peak area, and tailing factor. These deliberate variations are usually kept within a narrow range that might be expected during routine use of the method.
Commonly varied parameters in an HPLC method include:
Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer is slightly altered. For instance, if the nominal composition is a 60:40 mixture of acetonitrile and buffer, variations such as 58:42 and 62:38 might be tested. rjptonline.orgresearchgate.net
pH of the Mobile Phase Buffer: The pH of the aqueous component of the mobile phase is adjusted by a small amount, for example, ± 0.2 pH units.
Flow Rate: The speed at which the mobile phase is pumped through the column is varied, typically by ± 0.1 mL/min. nih.gov
Column Temperature: The temperature of the column oven is changed by a few degrees, for instance, ± 5°C. nih.gov
The results of these variations are then statistically analyzed, often by calculating the relative standard deviation (RSD) for the obtained analytical values. A low RSD indicates that the method is robust and reliable under the tested conditions. researchgate.net
Table 1: Representative Robustness Data for the Analysis of this compound by HPLC
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor | %RSD |
| Flow Rate (mL/min) | 0.9 | 6.8 | 123456 | 1.12 | 0.5 |
| 1.0 (Nominal) | 6.2 | 123500 | 1.10 | ||
| 1.1 | 5.7 | 123400 | 1.09 | ||
| Mobile Phase Composition (%) | 58:42 | 6.5 | 123300 | 1.11 | 0.8 |
| 60:40 (Nominal) | 6.2 | 123500 | 1.10 | ||
| 62:38 | 5.9 | 123600 | 1.09 | ||
| Column Temperature (°C) | 30 | 6.4 | 123200 | 1.13 | 0.6 |
| 35 (Nominal) | 6.2 | 123500 | 1.10 | ||
| 40 | 6.0 | 123700 | 1.08 |
This table is a representation of typical robustness data and is for illustrative purposes.
Ruggedness
Ruggedness, also referred to as intermediate precision, is determined by analyzing the same sample of this compound under a variety of conditions to simulate the variability that can occur between different laboratories or even within the same laboratory over time. pharmainfo.in The evaluation of ruggedness typically involves assessing the method's performance when used by:
Different Analysts: Two or more analysts independently perform the analysis.
Different Instruments: The analysis is carried out on different HPLC systems.
Different Days: The analysis is performed on separate days.
The results from these different conditions are then compared, and the RSD is calculated. A low RSD demonstrates that the method is rugged and can be reliably transferred between different laboratories and personnel. researchgate.net
Table 2: Representative Ruggedness Data for the Analysis of this compound by HPLC
| Condition | Analyst 1 | Analyst 2 |
| Assay (%) | ||
| Day 1, Instrument 1 | 99.8 | 99.5 |
| Day 2, Instrument 2 | 99.6 | 99.3 |
| Mean | 99.7 | 99.4 |
| Standard Deviation | 0.14 | 0.14 |
| %RSD | 0.14 | 0.14 |
This table is a representation of typical ruggedness data and is for illustrative purposes.
Application as a Certified Reference Standard in Quality Control
This compound is a critical impurity of Tenofovir Disoproxil Fumarate, an active pharmaceutical ingredient (API). As such, its accurate quantification is essential for ensuring the quality, safety, and efficacy of the final drug product. To achieve this, a highly pure and well-characterized standard of this compound is required. This is where its application as a Certified Reference Standard (CRS) becomes paramount.
A Certified Reference Standard of this compound is a substance of high purity, for which the identity and concentration have been rigorously established through a comprehensive validation process. synthinkchemicals.com These standards are supplied with a Certificate of Analysis (CoA) that provides detailed information about the compound's properties and the analytical methods used for its characterization. synzeal.com
In the context of quality control, the CRS of this compound serves several key functions:
Identification: By comparing the retention time of a peak in a sample chromatogram to that of the CRS, analysts can confirm the presence of the desmethyl impurity.
Quantification: The CRS is used to prepare calibration curves, which are then used to determine the exact amount of this compound present in a sample of the API or finished product.
Method Validation: The CRS is an indispensable tool for the validation of analytical methods, including the assessment of parameters like accuracy, precision, linearity, and specificity for the desmethyl impurity. synthinkchemicals.com
System Suitability Testing: Before running a sequence of samples, a solution of the CRS is injected to ensure that the analytical system is performing correctly and is suitable for the intended analysis.
The availability of a well-characterized CRS of this compound from reputable suppliers is crucial for pharmaceutical manufacturers to comply with regulatory requirements for impurity profiling and to ensure the consistent quality of their products. lgcstandards.compharmaffiliates.com
Preclinical and in Vitro Mechanistic Investigations of Desmethyl Tenofovir Disoproxil Fumarate Formation
In Vitro Biotransformation Studies in Isolated Systems (e.g., Microsomes, Cell-Free Systems)
The biotransformation of Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) into its active form, tenofovir, is a multi-step process initiated by hydrolysis. nih.gov This conversion has been extensively studied in various in vitro isolated systems to understand the kinetics and mechanisms involved, particularly in the gastrointestinal tract where initial metabolism occurs.
In vitro studies using human and rat intestinal S9 fractions (the supernatant fraction of a tissue homogenate containing cytosolic and microsomal enzymes) have been instrumental in elucidating this pathway. nih.gov In these cell-free systems, TDF is rapidly hydrolyzed. nih.gov The primary metabolite formed is an intermediate monoester, referred to as tenofovir monophosphonate ester (TFV-ME) or mono(POC)TFV. nih.govasm.org This initial step involves the cleavage of one of the two disoproxil ester groups. researchgate.netmdpi.com Subsequent hydrolysis of the remaining ester group converts TFV-ME into tenofovir (TFV). nih.gov
The stability and metabolism of TDF have been evaluated using these systems in the presence and absence of specific enzyme inhibitors. For instance, studies have demonstrated that the hydrolysis of TDF in human and rat intestinal S9 fractions can be significantly inhibited by compounds targeting esterases. nih.gov The use of a general carboxylesterase inhibitor, bis-para-nitrophenylphosphate (BNPP), effectively protected TDF from degradation, confirming the central role of these enzymes in its initial biotransformation. nih.govnih.gov This highlights that the conversion is not a simple chemical hydrolysis but a process mediated by specific enzymatic activity present in intestinal extracts. nih.gov
Characterization of Enzymatic Activities Contributing to Desmethylation in Preclinical Models
The primary enzymatic activity responsible for the initial hydrolysis (de-esterification) of TDF is attributed to carboxylesterases (CES). nih.govasm.org These enzymes are abundant in various tissues, including the liver and the intestinal mucosa, which are critical sites for first-pass metabolism of orally administered drugs. nih.govnih.gov Research indicates that the conversion of TDF to its monoester intermediate is catalyzed by these hydrolases. asm.org While other hydrolases could potentially contribute, the significant reduction in TDF metabolism in the presence of CES inhibitors underscores their primary role. asm.org
Studies comparing human and rat preclinical models have revealed species-related differences in intestinal CES content, which affects the rate of TDF hydrolysis. nih.gov For example, when TDF was incubated with intestinal S9 fractions, the protective effect of esterase inhibitors was more pronounced in the human S9 fraction compared to the rat S9 fraction, suggesting different enzymatic capacities between the species. nih.gov
While the cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs, TDF is not a substrate, inducer, or significant inhibitor of CYP isoenzymes. nih.govresearchgate.nethivclinic.ca Its metabolic activation is dependent on this CYP-independent hydrolytic pathway, which simplifies its drug-drug interaction profile concerning CYP-metabolized agents. nih.gov The subsequent conversion of the monoester intermediate to tenofovir is carried out by phosphodiesterases. asm.org Following these hydrolysis steps, tenofovir is phosphorylated intracellularly by kinases to form the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP). nih.govsmpdb.caresearchgate.net
The table below summarizes findings on the inhibition of TDF hydrolysis in intestinal S9 fractions from preclinical models.
| Inhibitor | System | Effect on TDF Half-Life (t½) |
| EM1 (Ester Mix) | Human S9 | 23.6 ± 2.3 min |
| EM1 (Ester Mix) | Rat S9 | 4.7 ± 0.4 min |
| Propylparaben (PP) | Human S9 | 20.1 ± 1.8 min |
| Propylparaben (PP) | Rat S9 | 3.5 ± 0.4 min |
| Data sourced from studies on TDF hydrolysis in intestinal extracts. nih.gov |
Comparative Stability Studies of Prodrugs and Their Metabolites in Simulated Biological Matrices
The stability of TDF and its metabolites is crucial for effective delivery and has been evaluated in various simulated biological fluids, primarily Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). These studies help predict the behavior of the prodrug in the gastrointestinal tract.
TDF demonstrates significant pH-dependent stability. It is highly stable in the acidic environment of SGF (pH 1.2), with a reported half-life exceeding 55 hours. nih.gov This stability is critical for the drug to pass through the stomach intact. In contrast, its stability decreases in the more neutral to slightly alkaline conditions of SIF. At pH 6.8, which mimics the intestinal environment, the half-life of TDF is approximately 16.6 hours, while at a pH of 7.4, it is around 8 hours. nih.gov
Further studies have explored the stability of TDF in the presence of digestive enzymes found in the intestine. The addition of pancrelipase, a preparation containing pancreatic lipase (B570770) enzymes, to SIF significantly accelerates the degradation of TDF. nih.gov This indicates that luminal enzymes, in addition to mucosal and intracellular esterases, contribute to the intestinal metabolism of the prodrug. nih.gov
Comparatively, Tenofovir Alafenamide (TAF), another prodrug of tenofovir, exhibits different stability characteristics. TAF shows higher stability than TDF in SIF (t½ of 48.4 min for TAF vs. 13.7 min for TDF in one study), but it degrades more rapidly than TDF in the acidic conditions of SGF. frontiersin.orgnih.gov The intermediate metabolite, tenofovir monoester (TFV-ME), is reported to be stable in both SGF and FaSSIF (Fasted State Simulated Intestinal Fluid). nih.gov This stability allows for its subsequent absorption and intracellular conversion. nih.gov
The table below presents the stability of TDF in various simulated conditions.
| Compound | Matrix/Condition | pH | Half-Life (t½) |
| Tenofovir Disoproxil Fumarate (TDF) | Buffer Solution | 1.2 | > 55 hours |
| Tenofovir Disoproxil Fumarate (TDF) | Buffer Solution | 6.8 | 16.6 ± 3.4 hours |
| Tenofovir Disoproxil Fumarate (TDF) | Buffer Solution | 7.4 | ~8 hours |
| Tenofovir Disoproxil Fumarate (TDF) | Simulated Intestinal Fluid (SIF) | - | 13.7 min |
| Tenofovir Disoproxil Fumarate (TDF) | Simulated Gastric Fluid (SGF) | - | Stable |
| Tenofovir Alafenamide (TAF) | Simulated Intestinal Fluid (SIF) | - | 48.4 min |
| Tenofovir Alafenamide (TAF) | Simulated Gastric Fluid (SGF) | - | 71.3 min |
| Data compiled from various in vitro stability studies. nih.govfrontiersin.org |
Future Perspectives in Research on Desmethyl Tenofovir Disoproxil Fumarate
Advancements in Automated Impurity Detection and Characterization Workflows
The detection and characterization of pharmaceutical impurities is a critical, yet often challenging, aspect of drug manufacturing and quality control. selectscience.net Future research will likely focus on the implementation of advanced, automated workflows to enhance the efficiency and sensitivity of detecting impurities like Desmethyl Tenofovir (B777) Disoproxil Fumarate (B1241708).
The integration of sophisticated analytical techniques is at the forefront of this evolution. Semi-automated processes, combining methods like preparative gas chromatography with gas chromatography-atmospheric pressure chemical ionization mass spectrometry (GC-APCI-MS) and nuclear magnetic resonance (NMR) spectroscopy, have already demonstrated the ability to quickly identify volatile impurities even at very low levels. wiley.com The future will see further refinement of these workflows, moving towards fully automated systems that require minimal human intervention. wiley.com
Key advancements are expected in the following areas:
Hyphenated Techniques: The coupling of separation techniques like Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn) will continue to be pivotal. researchgate.net These hyphenated methods provide rapid separation and detailed structural information in a single run. Future systems will likely feature enhanced software for automated data deconvolution and structure elucidation. acdlabs.com
Computer-Assisted Structure Elucidation (CASE): Software applications that can predict degradation products and assist in identifying unknown compounds from spectral data are becoming increasingly powerful. wiley.comacdlabs.com Future CASE systems will incorporate more sophisticated algorithms and larger knowledge bases, improving their predictive accuracy for complex molecules like TDF and its impurities. acs.orgacs.org
Robotics and Sample Preparation: Automation in sample preparation, a traditionally labor-intensive step, will significantly reduce analysis cycle times. acdlabs.com Robotic systems can perform dilutions, extractions, and derivatizations with high precision, improving the reproducibility of results for trace-level impurity analysis.
These automated workflows will enable pharmaceutical manufacturers to monitor the impurity profile of TDF with greater integrity and speed, ensuring that compounds like Desmethyl Tenofovir Disoproxil Fumarate are consistently maintained below established safety thresholds. acdlabs.com
Table 1: Technologies in Automated Impurity Detection
| Technology | Application in Impurity Profiling | Potential Advancement |
| UPLC-MS/HRMS | Separation and identification of non-volatile degradation products. researchgate.net | Integration with AI for real-time structure prediction and automated reporting. |
| GC-MS | Detection and identification of volatile and semi-volatile impurities. wiley.comdrug-dev.com | Miniaturization for at-line or on-line process monitoring. |
| CASE Software | De novo structure identification of unknown impurities from spectral data. acdlabs.com | Expanded knowledge bases to cover more diverse and novel degradation reactions. acs.orgacs.org |
| Automated Sample Prep | High-throughput screening of samples for impurity analysis. | Integration into a single, seamless analytical workflow from sample input to final report. |
Elucidation of Novel or Minor Degradation Pathways
While the primary degradation pathways of Tenofovir Disoproxil Fumarate are relatively well-understood, future research will aim to uncover and characterize novel or minor degradation routes that could lead to previously unidentified impurities. nih.govnih.gov Understanding the complete degradation profile is essential for developing robust stability-indicating methods and ensuring product quality throughout its shelf life. intertek.com
Forced degradation studies under various stress conditions (e.g., thermal, hydrolytic, oxidative, and photolytic) are the primary tool for this discovery process. nih.govnih.gov Recent studies on TDF have already successfully isolated and characterized new degradation products using these methods. For instance, a study involving mild thermal stress identified two new degradants among five characterized products, suggesting the existence of multiple degradation pathways. researchgate.netnih.gov Another investigation identified a new degradation product through a forced degradation study, highlighting the potential for further discoveries. scielo.br
Future research in this area will focus on:
Sensitive Analytical Approaches: Employing increasingly sensitive analytical techniques, such as advanced NMR and HRMS, to detect and unequivocally confirm the structures of trace-level degradants that may have been missed in previous studies. researchgate.netnih.gov
Mechanistic Investigations: Moving beyond simple identification to elucidate the plausible chemical mechanisms by which these minor impurities are formed. nih.govnih.govresearchgate.net This includes understanding the role of intermediates and reaction conditions. For TDF, this could involve further investigation into the hydrolysis of the isopropyloxycarbonylmethyl moiety, which is a known degradation route leading to monoester impurities. walmart.com
Biodegradation Pathways: Investigating the breakdown of TDF and its intermediates by microorganisms, as has been done with cultures of Microcystis novacekii and Pseudomonas pseudoalcaligenes. mdpi.com This is particularly relevant for understanding the environmental fate of the drug and its byproducts. Such studies have shown that TDF can be de-esterified to form tenofovir monoester through both abiotic and enzymatic processes. mdpi.com
The identification of these novel pathways will provide a more comprehensive understanding of TDF's intrinsic stability and allow for the refinement of manufacturing processes and storage conditions to minimize the formation of all potential impurities, including this compound. nih.govresearchgate.net
Development of Predictive Models for Impurity Formation Kinetics
A significant future direction in pharmaceutical research is the shift from reactive impurity detection to proactive, predictive control. The development of kinetic models capable of predicting the rate of formation for specific impurities like this compound under various conditions represents a major step in this direction. nih.gov
These predictive models are built on data generated from systematic studies that measure the rate of degradation and impurity formation over time at different temperatures, humidity levels, pH values, and light exposures. nih.govnih.gov While rarely applied to solid dosage forms due to their complexity, recent studies have demonstrated the feasibility of constructing models that can predict the concentration of individual degradation products. nih.gov
Future research to develop predictive models for this compound would involve:
Kinetic Studies: Performing comprehensive degradation kinetic studies on TDF. These studies would track the rate of formation of this compound and other impurities under accelerated stability conditions. nih.gov
Mechanistic Modeling: Building mathematical models based on the proposed chemical reaction mechanisms of degradation. nih.gov These models would incorporate variables such as temperature, humidity, and the concentration of reactants.
Software and AI Integration: Utilizing specialized software to solve the sets of ordinary differential equations that describe the kinetic reactions. nih.gov Machine learning and artificial intelligence could be employed to refine these models by identifying complex patterns in large datasets from multiple stability studies. acs.org
Long-Term Stability Prediction: Using the validated models to make accurate long-term stability predictions (e.g., over a two-year shelf life) based on short-term accelerated stability data. nih.gov This provides critical insights early in the development process, saving significant time and resources. nih.gov
The successful development of such predictive models would allow for a more robust "Quality by Design" (QbD) approach to TDF product formulation and manufacturing. It would enable scientists to simulate the impact of changes in formulation or storage conditions on the impurity profile, ensuring the stability and safety of the final drug product. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Desmethyl Tenofovir Disoproxil Fumarate in pharmacokinetic studies?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection and spectrophotometric methods (e.g., ratio derivative, first-order derivative) are validated for Tenofovir analogs. Optimize mobile phase composition (e.g., phosphate buffer:acetonitrile gradients) and column selection (C18 stationary phase) to resolve matrix components. Validate linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (90–110% recovery) per ICH guidelines .
Q. What synthetic routes are documented for producing high-purity this compound?
- Methodological Answer : Synthesis involves phosphonate esterification and fumarate salt formation. Key steps: (1) Protect the adenine moiety during phosphorylation; (2) Use chloromethyl isopropyl carbonate at 50–55°C for prodrug formation; (3) Purify via ethanol/water recrystallization. Optimize chiral resolution to minimize diastereomers .
Q. How should researchers ensure quality control of this compound drug substance batches?
- Methodological Answer : Critical parameters include chiral purity ([α]D²⁵ = +15° to +18° in methanol), residual solvents (<500 ppm Class 3 solvents), fumarate stoichiometry (1:1 molar ratio via ion chromatography), and thermal stability (DSC melting endotherm at 113–115°C). Follow USP <621> for chromatographic validation .
Advanced Research Questions
Q. How can longitudinal studies resolve contradictory evidence on this compound’s nephrotoxicity?
- Methodological Answer : Design a prospective cohort study with:
- Stratified enrollment by baseline eGFR.
- Quarterly monitoring of tubular biomarkers (β2-microglobulin, retinol-binding protein) and serum creatinine.
- Multivariate Cox regression to adjust for confounders.
- Minimum 3-year follow-up with >90% retention to capture delayed toxicity .
Q. What strategies elucidate the structural-activity relationship between this compound and HIV reverse transcriptase inhibition?
- Methodological Answer : Combine molecular docking (using RT crystal structure PDB 3KLF) with:
- Inhibition assays on wild-type vs. K65R/K70E mutant RT.
- Isothermal titration calorimetry for binding thermodynamics.
- Phosphorylation kinetics in PBMC cultures using ³H-labeled prodrug. Validate with clinical isolate susceptibility testing .
Q. How can systematic reviews address discrepancies in antiviral efficacy metrics across clinical trials?
- Methodological Answer : Conduct meta-analyses with:
- Inclusion criteria limited to randomized control trials with intention-to-treat analysis.
- Subgroup stratification by viral load and CD4+ counts.
- Cochrane Risk of Bias Tool 2.0 for quality assessment.
- Mixed-effects models to account for study heterogeneity, as demonstrated in HIV efficacy reviews .
Q. What experimental approaches verify differential renal handling of this compound compared to the parent compound?
- Methodological Answer : Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
